1-{[2-(3,4-Dimethoxyphenyl)ethyl]amino}-3-methyl-2-pentylpyrido[1,2-a]benzimidazole-4-carbonitrile
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Overview
Description
1-{[2-(3,4-Dimethoxyphenyl)ethyl]amino}-3-methyl-2-pentylpyrido[1,2-a]benzimidazole-4-carbonitrile is a complex organic compound with a unique structure that combines various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[2-(3,4-Dimethoxyphenyl)ethyl]amino}-3-methyl-2-pentylpyrido[1,2-a]benzimidazole-4-carbonitrile involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Pyrido[1,2-a]benzimidazole Core: This can be achieved through cyclization reactions involving appropriate starting materials.
Introduction of the 3,4-Dimethoxyphenyl Group: This step typically involves a substitution reaction where the 3,4-dimethoxyphenyl group is introduced onto the core structure.
Addition of the Amino and Carbonitrile Groups: These functional groups are introduced through nucleophilic substitution and cyanation reactions, respectively.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-{[2-(3,4-Dimethoxyphenyl)ethyl]amino}-3-methyl-2-pentylpyrido[1,2-a]benzimidazole-4-carbonitrile can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to reduce specific functional groups, such as nitro groups to amines.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halides for nucleophilic substitution or electrophiles for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including interactions with enzymes or receptors.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism by which 1-{[2-(3,4-Dimethoxyphenyl)ethyl]amino}-3-methyl-2-pentylpyrido[1,2-a]benzimidazole-4-carbonitrile exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets through binding interactions, leading to changes in cellular pathways and biological responses.
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxyphenethylamine: Shares the 3,4-dimethoxyphenyl group and has similar biological activity.
N-(3,4-Dimethoxyphenethyl)acetamide: Another compound with the 3,4-dimethoxyphenyl group, used in different applications.
Uniqueness
1-{[2-(3,4-Dimethoxyphenyl)ethyl]amino}-3-methyl-2-pentylpyrido[1,2-a]benzimidazole-4-carbonitrile is unique due to its specific combination of functional groups and its potential for diverse applications. Its structure allows for various chemical modifications, making it a versatile compound for research and industrial use.
Properties
Molecular Formula |
C28H32N4O2 |
---|---|
Molecular Weight |
456.6 g/mol |
IUPAC Name |
1-[2-(3,4-dimethoxyphenyl)ethylamino]-3-methyl-2-pentylpyrido[1,2-a]benzimidazole-4-carbonitrile |
InChI |
InChI=1S/C28H32N4O2/c1-5-6-7-10-21-19(2)22(18-29)28-31-23-11-8-9-12-24(23)32(28)27(21)30-16-15-20-13-14-25(33-3)26(17-20)34-4/h8-9,11-14,17,30H,5-7,10,15-16H2,1-4H3 |
InChI Key |
LREHYXREGDTBCK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1=C(N2C3=CC=CC=C3N=C2C(=C1C)C#N)NCCC4=CC(=C(C=C4)OC)OC |
Origin of Product |
United States |
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